molecular formula C13H10BrNO3S2 B2466884 2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 306323-65-9

2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No. B2466884
CAS RN: 306323-65-9
M. Wt: 372.25
InChI Key: RHSYBTCGCHMKMY-UXBLZVDNSA-N
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Description

The compound “2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid” is a chemical substance with the CAS Number: 928339-84-8 . It has a molecular weight of 358.24 . The IUPAC name for this compound is [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8BrNO3S2/c13-8-3-1-2-7(4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5- . This code provides a detailed representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Stereochemistry

  • Novel compounds with structural similarities to the specified compound have been synthesized, focusing on their stereochemistry. For example, [(11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]amino}-11-oxoundecyl)sulfanyl]acetic acid and related compounds were synthesized from 10-undecenoic acid hydrazide, exploring their structural assignment and stereochemistry in detail (Rahman et al., 2005).

Antitumor Activity

  • Several derivatives of thiazolidin-3-yl compounds, similar to the specified compound, have been synthesized and evaluated for their antitumor activity. These compounds showed moderate activity against various malignant tumor cells, with specific sensitivities noted in certain cancer cell lines (Horishny & Matiychuk, 2020).

Physicochemical Properties and Drug Likeness

  • Physicochemical properties and drug likeness of related compounds have been predicted in silico, demonstrating their potential as therapeutic agents. These compounds were synthesized and evaluated for in vitro antitumor activity, revealing a moderate activity profile against human cancer cell lines (Horishny & Matiychuk, 2021).

Antimicrobial Evaluation

  • Derivatives of 4-thiazolidinone, structurally related to the compound , have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant biological activity against various bacterial and fungal strains (Deep et al., 2014).

Green Chemistry Synthesis

  • The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which are structurally related, emphasizes the principles of green chemistry. These syntheses were conducted in water as the reaction medium, adhering to eco-friendly practices (Horishny & Matiychuk, 2020).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found on the product page . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3S2/c1-7(12(17)18)15-11(16)10(20-13(15)19)6-8-3-2-4-9(14)5-8/h2-7H,1H3,(H,17,18)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSYBTCGCHMKMY-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C\C2=CC(=CC=C2)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

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